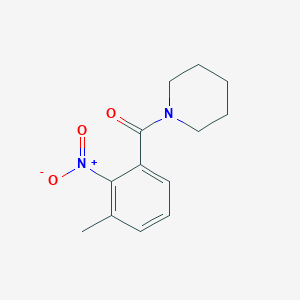

1-(3-Methyl-2-nitrobenzoyl)-piperidine

Descripción

1-(3-Methyl-2-nitrobenzoyl)-piperidine is a piperidine derivative featuring a benzoyl group substituted with a methyl group at the 3-position and a nitro group at the 2-position. Piperidine derivatives are widely studied due to their versatility in medicinal chemistry, often serving as precursors or active components in pharmaceuticals. The nitro and methyl substituents on the benzoyl moiety may influence electronic properties, solubility, and biological interactions, making this compound distinct from simpler benzoyl-piperidines.

Propiedades

Número CAS |

600128-55-0 |

|---|---|

Fórmula molecular |

C13H16N2O3 |

Peso molecular |

248.28 g/mol |

Nombre IUPAC |

(3-methyl-2-nitrophenyl)-piperidin-1-ylmethanone |

InChI |

InChI=1S/C13H16N2O3/c1-10-6-5-7-11(12(10)15(17)18)13(16)14-8-3-2-4-9-14/h5-7H,2-4,8-9H2,1H3 |

Clave InChI |

SCRWSKMEDRBXAU-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C(=O)N2CCCCC2)[N+](=O)[O-] |

SMILES canónico |

CC1=C(C(=CC=C1)C(=O)N2CCCCC2)[N+](=O)[O-] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

1-(3-Nitrobenzoyl)-piperidine

- Structure : Differs by lacking the 3-methyl group on the benzoyl ring.

- Synthesis : Prepared via condensation of piperidine with 3-nitrobenzoyl chloride.

1-(3-Bromobenzoyl)-piperidine

- Structure : Bromine replaces the nitro and methyl groups at the 3-position.

- Physicochemical Properties : Higher molar mass (268.15 g/mol) due to bromine, which may increase lipophilicity and alter metabolic stability .

- Applications : Used as an intermediate in organic synthesis, particularly for cross-coupling reactions .

Phencyclidine (PCP) Derivatives

- Structure : 1-(1-Phenylcyclohexyl)-piperidine lacks the benzoyl group but shares the piperidine core.

- Biological Activity: NMDA receptor antagonists with potent CNS effects, including dissociative and hallucinogenic properties. Analogs like TCP (thiophene-substituted) show enhanced psychoactivity .

Natural Piperidine Alkaloids from Piper nigrum

- Examples: 1-[1-Oxo-3-(3,4-methylenedioxyphenyl)-propanoyl]-piperidine and nigramides.

- Biological Activity : Demonstrated sleep-enhancing and antimicrobial properties in preclinical studies .

- Key Difference : The nitro group in the target compound may introduce electrophilic reactivity, differing from the methylenedioxy or hydroxyl substituents in natural alkaloids .

PARP Inhibitors (e.g., 1-(2-Chloroethyl)-piperidine Derivatives)

- Structure : Piperidine linked to alkylating groups (e.g., chloroethyl).

- Biological Activity : Tertiary amines like 1-(2-chloroethyl)-piperidine show enhanced PARP inhibitory activity compared to secondary amines, highlighting the role of nitrogen substitution .

- Key Difference: The benzoyl group in the target compound may redirect activity toward non-PARP targets, such as kinases or receptors .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.